molecular formula C14H16FNO2 B11865557 tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate

tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate

Cat. No.: B11865557
M. Wt: 249.28 g/mol
InChI Key: HKFRYGOHXVPVIU-UHFFFAOYSA-N
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Description

tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

The synthesis of tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate typically involves the reaction of 4-fluoro-5-methylindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, making it a potent agent in biological systems .

Comparison with Similar Compounds

tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate can be compared with other indole derivatives such as:

  • tert-Butyl 5-methoxy-1H-indole-1-carboxylate
  • tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
  • tert-Butyl 5-bromo-1H-indole-1-carboxylate

These compounds share a similar indole core but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the fluorine atom in this compound makes it unique, as fluorine can enhance the compound’s stability and bioactivity .

Biological Activity

Tert-butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique chemical structure that includes a tert-butyl group, a fluorine atom, and a methyl substituent. This compound has garnered interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, summarizing findings from various studies and highlighting its implications for future research.

The molecular formula of this compound is C13H14FNO2C_{13}H_{14}FNO_2, with a molecular weight of approximately 249.28 g/mol. The presence of the tert-butyl group enhances lipophilicity, which can influence the compound's interaction with biological membranes and receptors.

General Overview

Compounds containing indole structures are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activity of this compound has yet to be extensively characterized, necessitating further pharmacological studies to elucidate its mechanisms of action and therapeutic potential.

Interaction Studies

Research into the interaction mechanisms of this compound with various biological targets is crucial. Molecular docking simulations and binding assays are employed to assess its affinity for enzymes and receptors. These studies aim to provide insights into the pharmacodynamics of the compound and its potential therapeutic effects.

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other indole derivatives can shed light on its expected biological activities. The following table compares this compound with several analogs:

Compound Name Similarity Index Unique Features
Tert-butyl 3-iodo-1H-indole-1-carboxylate0.90Contains iodine instead of fluorine
Tert-butyl 6-amino-1H-indole-1-carboxylate0.80Features an amino group at position 6
Tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate0.92Contains a cyano group along with iodine
Tert-butyl 3-bromo-1H-indole-1-carboxylate0.85Contains bromine, offering different reactivity
Tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate0.78Features a hydroxymethyl substituent

This table illustrates how variations in substituents can significantly influence the biological activities and chemical reactivities of these compounds.

Anti-Cancer Activity

In studies involving similar indole compounds, researchers have observed promising cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to indoles have demonstrated significant inhibition rates in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines . While direct studies on this compound are lacking, the potential for similar activity exists.

Antimicrobial Properties

Indole derivatives have also been investigated for their antimicrobial properties against pathogens like Mycobacterium tuberculosis. In high-throughput screening assays, certain indole-based compounds exhibited low minimum inhibitory concentrations (MIC) against this bacterium, indicating potential for further development as antimicrobial agents .

Properties

Molecular Formula

C14H16FNO2

Molecular Weight

249.28 g/mol

IUPAC Name

tert-butyl 4-fluoro-5-methylindole-1-carboxylate

InChI

InChI=1S/C14H16FNO2/c1-9-5-6-11-10(12(9)15)7-8-16(11)13(17)18-14(2,3)4/h5-8H,1-4H3

InChI Key

HKFRYGOHXVPVIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)F

Origin of Product

United States

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